molecular formula C10H21ClN2O3 B1378071 2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride CAS No. 1187930-26-2

2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride

Cat. No. B1378071
CAS RN: 1187930-26-2
M. Wt: 252.74 g/mol
InChI Key: HJYMDZCABLMKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride” is a chemical compound with the molecular formula C10H21ClN2O3. It is also known as "tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate" . This compound is used for research purposes.


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 2-chloro-4,6-dimethoxy-5-nitropyrimidine with Boc-2-(aminomethyl)morpholine-4-carboxylate in the presence of triethylamine and ethanol . The reaction mixture is heated under reflux for 4 hours, after which the ethanol is removed under reduced pressure .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7,11H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.74 g/mol. Other physical and chemical properties such as boiling point, melting point, and density are not specified in the search results.

Scientific Research Applications

Enzymatic Interactions

Research on carbamates, esters of substituted carbamic acids, has shown their effectiveness as acetylcholinesterase (AChE) inhibitors. These compounds, including structures similar to "2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride," have been developed for therapeutic agents and insecticides. Studies reveal that the size of alkyl substituents on the carbamoyl group significantly impacts the rate of decarbamoylation, influencing the effectiveness of AChE inhibition (Rosenberry & Cheung, 2019).

Drug Synthesis Applications

Levulinic acid (LEV), with carbonyl and carboxyl functional groups, demonstrates the potential for synthesizing various chemicals, including drugs. Derivatives of LEV, akin to "2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride," can be used to manufacture cost-effective and cleaner drugs, showcasing the role of such compounds in reducing drug synthesis costs and simplifying production processes (Zhang et al., 2021).

Role in Drug Metabolism

Esterases play a crucial role in the metabolism of therapeutic drugs by hydrolyzing compounds containing ester, amide, and thioester bonds. This process can lead to prodrug activation or detoxification. The understanding of esterases, including those that interact with compounds similar to "2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride," is vital for clinical pharmacotherapy and drug development (Fukami & Yokoi, 2012).

Environmental Impact and Biocatalyst Inhibition

Carboxylic acids, like "2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride," have been studied for their inhibitory effects on microbes used in the production of biofuels and chemicals. Understanding the mechanisms of inhibition by these compounds is essential for developing robust microbial strains for industrial applications (Jarboe et al., 2013).

Carboxylic Ester Hydrolases

The study of carboxylic ester hydrolases (CEHs) in bacteria provides insights into the hydrolysis of carboxylic esters to produce alcohol and acid. The understanding of these enzymes and their interaction with compounds like "2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride" is crucial for biotechnological applications, including their use in industrial processes (Oh et al., 2019).

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It causes serious eye irritation and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

tert-butyl 2-(aminomethyl)morpholine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;/h8H,4-7,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYMDZCABLMKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride

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